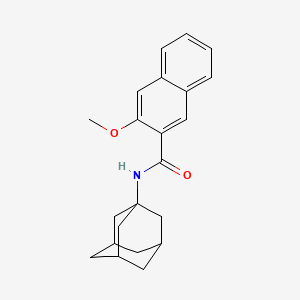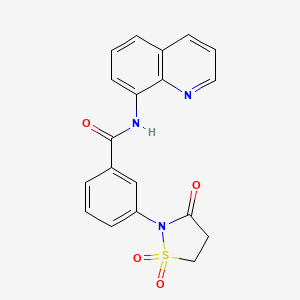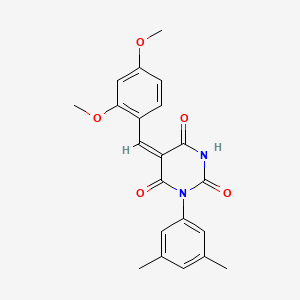
N-1-adamantyl-3-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-3-methoxy-2-naphthamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has gained interest in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-1-adamantyl-3-methoxy-2-naphthamide has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, N-1-adamantyl-3-methoxy-2-naphthamide has shown promise in the treatment of drug addiction and withdrawal symptoms.
Wirkmechanismus
N-1-adamantyl-3-methoxy-2-naphthamide selectively activates the mGluR7 receptor, which is predominantly expressed in the central nervous system. Activation of this receptor modulates the release of neurotransmitters such as glutamate and GABA, leading to changes in synaptic transmission and neuronal excitability. This mechanism of action is believed to underlie the therapeutic effects of N-1-adamantyl-3-methoxy-2-naphthamide in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-1-adamantyl-3-methoxy-2-naphthamide has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Additionally, N-1-adamantyl-3-methoxy-2-naphthamide has been shown to reduce the expression of inflammatory cytokines in the brain, suggesting a potential anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-adamantyl-3-methoxy-2-naphthamide has several advantages for use in lab experiments. It is highly selective for the mGluR7 receptor, which allows for precise modulation of this receptor without affecting other receptors. Additionally, N-1-adamantyl-3-methoxy-2-naphthamide has a long half-life, which allows for sustained activation of the mGluR7 receptor. However, one limitation of N-1-adamantyl-3-methoxy-2-naphthamide is its low solubility, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-1-adamantyl-3-methoxy-2-naphthamide. One area of interest is the potential therapeutic applications of N-1-adamantyl-3-methoxy-2-naphthamide in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR7 agonists. Additionally, the role of mGluR7 in various physiological processes, such as pain modulation and immune function, warrants further investigation.
Synthesemethoden
N-1-adamantyl-3-methoxy-2-naphthamide can be synthesized using a multi-step process. The first step involves the reaction of 1-adamantylamine with 2-naphthaldehyde to form an intermediate product. This intermediate product is then reacted with methanol and hydrochloric acid to yield the final product, N-1-adamantyl-3-methoxy-2-naphthamide. The overall yield of this synthesis method is approximately 20%.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-10-18-5-3-2-4-17(18)9-19(20)21(24)23-22-11-14-6-15(12-22)8-16(7-14)13-22/h2-5,9-10,14-16H,6-8,11-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWGQCNLHWKLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B4933875.png)
![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)

![N-(1-{1-[2-(2-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B4933921.png)



![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)
![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)